molecular formula C17H16N2O5 B11144269 {3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetonitrile

{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetonitrile

Cat. No.: B11144269
M. Wt: 328.32 g/mol
InChI Key: WLQSMDINSRJEIX-KNTRCKAVSA-N
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Description

2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxy, hydroxyimino, and methoxyphenoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to yield the corresponding acid. This acid is then reacted with hydroxylamine to form the hydroxyimino derivative. The final step involves the reaction of this derivative with 3-hydroxy-4-bromophenylacetonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-HYDROXY-4-[(1Z)-1-(HYDROXYIMINO)-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[3-hydroxy-4-[(Z)-N-hydroxy-C-[(3-methoxyphenoxy)methyl]carbonimidoyl]phenoxy]acetonitrile

InChI

InChI=1S/C17H16N2O5/c1-22-12-3-2-4-13(9-12)24-11-16(19-21)15-6-5-14(10-17(15)20)23-8-7-18/h2-6,9-10,20-21H,8,11H2,1H3/b19-16+

InChI Key

WLQSMDINSRJEIX-KNTRCKAVSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC/C(=N\O)/C2=C(C=C(C=C2)OCC#N)O

Canonical SMILES

COC1=CC(=CC=C1)OCC(=NO)C2=C(C=C(C=C2)OCC#N)O

Origin of Product

United States

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